molecular formula C16H16N2O3 B5179792 3-{[(3-methylphenoxy)acetyl]amino}benzamide

3-{[(3-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B5179792
M. Wt: 284.31 g/mol
InChI Key: IQOQVWCTAAFXFN-UHFFFAOYSA-N
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Description

3-{[(3-methylphenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with a 3-methylphenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-methylphenoxy)acetyl]amino}benzamide typically involves the following steps:

    Preparation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 3-methylphenoxyacetyl chloride: The 3-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Acylation of 3-aminobenzamide: The 3-methylphenoxyacetyl chloride is reacted with 3-aminobenzamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-methylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product is 3-{[(3-carboxyphenoxy)acetyl]amino}benzamide.

    Reduction: The major product is 3-{[(3-methylphenoxy)ethylamino}benzamide.

    Substitution: Depending on the substituent introduced, various substituted derivatives of 3-{[(3-methylphenoxy)acetyl]amino}

Properties

IUPAC Name

3-[[2-(3-methylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-4-2-7-14(8-11)21-10-15(19)18-13-6-3-5-12(9-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOQVWCTAAFXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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